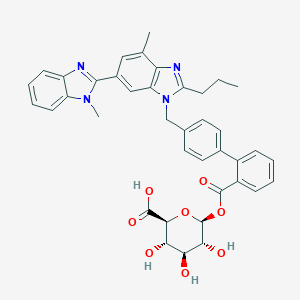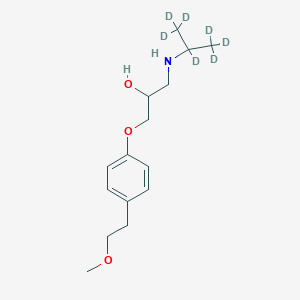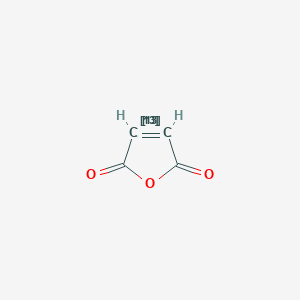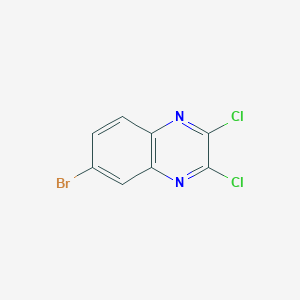
5-Phenyl-2-Ureidothiophene-3-Carboxamide
概要
説明
この化合物は、NF-κB阻害剤(IκB)のリン酸化を阻害することにより、NF-κBの活性化を阻害し、カノニカルNF-κBシグナル伝達経路において重要な役割を果たしています .
2. 製法
IKK2阻害剤VIの合成には、ウレイドチオフェンカルボキサミド構造の形成が含まれます。合成経路は通常、5-フェニルチオフェン-3-カルボン酸と適切なアミンを反応させて対応するアミドを形成することを含みます。工業的な製造方法には、温度、pH、反応時間などを制御して、収率と純度を向上させるための反応条件の最適化が含まれる場合があります。
作用機序
IKK2阻害剤VIは、IKK2の活性を選択的に阻害することにより効果を発揮します。この阻害により、IκBタンパク質のリン酸化とそれに続く分解が阻止され、NF-κBの活性化が阻止されます。NF-κBは、炎症、免疫応答、細胞生存に関与するさまざまな遺伝子の発現を調節する転写因子です。 この経路を阻害することにより、IKK2阻害剤VIは炎症を軽減し、異常なNF-κB活性化に関連する疾患の進行を遅らせる可能性があります .
生化学分析
Biochemical Properties
IKK-2 Inhibitor VI acts as part of an IKK complex in the canonical NF-κB pathway, phosphorylating inhibitors of NF-κB (IκBs) to initiate signaling . It is an ureido-thiophenecarboxamide compound that exhibits potent inhibitory activity against IKK-2 . The compound interacts with IKK-2 in an ATP-competitive manner, binding tightly with a relatively slow off rate .
Cellular Effects
IKK-2 Inhibitor VI has been shown to have profound effects on various types of cells and cellular processes. It down-regulates p-IκBα protein expression in a concentration-dependent manner, causing growth inhibition and an increase in G0/G1 cells, but does not induce apoptosis . It also prevents vincristine-induced nuclear translocation of the p65 subunit of NF-κB .
Molecular Mechanism
The molecular mechanism of IKK-2 Inhibitor VI involves its interaction with IKK-2, leading to the inhibition of the NF-κB pathway . It acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . This results in the prevention of IκB phosphorylation and degradation, thereby inhibiting the activation of NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, IKK-2 Inhibitor VI has been shown to have long-term effects on cellular function. For instance, it has been demonstrated that the compound leads to synergistic enhancement of vincristine cytotoxicity in lymphoma over time
Dosage Effects in Animal Models
For instance, it was found to enhance CHOP anti-tumor activity significantly in the WSU-DLCL2-SCID model .
Metabolic Pathways
IKK-2 Inhibitor VI is involved in the NF-κB signaling pathway . It interacts with IKK-2, leading to the inhibition of the NF-κB pathway
準備方法
The synthesis of IKK2 Inhibitor VI involves the formation of a ureido-thiophenecarboxamide structure. The synthetic route typically includes the reaction of 5-phenylthiophene-3-carboxylic acid with an appropriate amine to form the corresponding amide. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
化学反応の分析
IKK2阻害剤VIは、次のようないくつかの種類の化学反応を起こします。
酸化: 特定の条件下で、チオフェン環は酸化される可能性があります。
還元: ニトロ基(存在する場合)は、アミンに還元される可能性があります。
置換: フェニル環は、求電子置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、パラジウム触媒を用いた水素ガスなどの還元剤、臭素などの求電子剤が含まれます。
4. 科学研究への応用
IKK2阻害剤VIは、幅広い科学研究に応用されています。
化学: NF-κBシグナル伝達経路を研究するためのツール化合物として使用されています。
生物学: 炎症や免疫応答などの細胞プロセスにおけるIKK2の役割の理解に役立ちます。
医学: 炎症性疾患や特定の癌の治療における潜在的な治療効果について調査されています。
科学的研究の応用
IKK2 Inhibitor VI has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the NF-κB signaling pathway.
Biology: Helps in understanding the role of IKK2 in cellular processes such as inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain cancers.
Industry: Utilized in the development of new drugs targeting the NF-κB pathway
類似化合物との比較
IKK2阻害剤VIは、次のような他の類似化合物と比較されます。
IKK2阻害剤IV: 異なる化学構造を持つ、IKK2のもう1つの強力な阻害剤。
IKK2阻害剤VIII: IKK2に対する高い選択性で知られています。
SC-514: 異なる作用機序を持つ選択的IKK2阻害剤。IKK2阻害剤VIは、高い効力と細胞透過性を提供する、特定のウレイドチオフェンカルボキサミド構造によってユニークです
特性
IUPAC Name |
2-(carbamoylamino)-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUSJKZJQMCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423557 | |
| Record name | IKK-2 Inhibitor VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354811-10-2 | |
| Record name | IKK-2 Inhibitor VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of IKK-2 Inhibitor VI and how does it impact osteoblast differentiation?
A1: IKK-2 Inhibitor VI specifically targets and inhibits the IKK-NF-κB signaling pathway. [] This pathway is activated by various stimuli, including traumatic force and inflammatory signals like Pg.LPS. [] Upon activation, IKK-NF-κB promotes the degradation of β-catenin, a key protein in the Wnt signaling pathway essential for osteoblast differentiation and bone formation. [] By inhibiting IKK-NF-κB, the inhibitor prevents β-catenin degradation, allowing the Wnt pathway to function and promote osteoblast differentiation. []
Q2: Are there any in vivo studies demonstrating the efficacy of IKK-2 Inhibitor VI in mitigating bone loss?
A2: Yes, a study using a rat model of occlusal trauma (a form of mechanical stress) showed that IKK-2 Inhibitor VI administration significantly reduced bone loss. [] This protective effect was linked to the inhibition of IKK-NF-κB signaling and the subsequent upregulation of osteogenic markers like β-catenin, osteocalcin (OCN), and Runx2. []
Q3: Besides its potential in bone health, has IKK-2 Inhibitor VI been studied for other therapeutic applications?
A3: Research suggests that IKK-2 Inhibitor VI could be utilized for topical pain management. [] By inhibiting the NF-κB family of transcription factors, which play a role in inflammation and pain signaling, topical administration of the compound may provide localized pain relief. [] This approach aims to minimize potential systemic side effects associated with systemic administration, such as immunosuppression. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














